



# Dual EZH1/EZH2 Inhibition by (S)-HH2853: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | (S)-HH2853 |           |
| Cat. No.:            | B15144053  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**(S)-HH2853** is a potent, orally bioavailable small molecule that acts as a dual inhibitor of the histone methyltransferases EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2).[1] EZH1 and EZH2 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator.[2][3][4][5] The PRC2 complex, through the catalytic activity of EZH1/2, mediates the trimethylation of histone H3 on lysine 27 (H3K27me3), a hallmark of facultative heterochromatin that leads to transcriptional repression. [2][3][4][5][6][7][8]

Dysregulation of PRC2 activity, often through overexpression or gain-of-function mutations in EZH2, is implicated in the pathogenesis of various cancers.[5][6][7][8] This aberrant activity results in the silencing of tumor suppressor genes, promoting cancer cell proliferation, progression, and migration.[1][7] Furthermore, a functional antagonism exists between the PRC2 and the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[3] [4][5] Loss-of-function mutations in SWI/SNF subunits can lead to unchecked PRC2 activity, contributing to tumorigenesis.[3][4][5]

While selective EZH2 inhibitors have shown clinical activity, the compensatory role of EZH1 can limit their efficacy.[3][4][5][9] Dual inhibition of both EZH1 and EZH2, as with **(S)-HH2853**, presents a promising therapeutic strategy to more completely suppress PRC2 activity and



potentially overcome resistance mechanisms.[4][9] Preclinical and early clinical studies have demonstrated the potential of **(S)-HH2853** in various hematological and solid tumors.[3][9][10]

### **Mechanism of Action**

**(S)-HH2853** exerts its anti-neoplastic effects by inhibiting the enzymatic activity of both wild-type and mutated forms of EZH1 and EZH2.[1] This inhibition prevents the methylation of H3K27, leading to a decrease in global H3K27me3 levels.[1][3] The reduction in this repressive histone mark alters gene expression patterns, resulting in the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation.[1]

The core mechanism is the competitive inhibition of the S-adenosyl-L-methionine (SAM) binding pocket of the SET domain of EZH1 and EZH2, preventing the transfer of a methyl group to the histone H3 tail.

# **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: **(S)-HH2853** dual inhibition of EZH1/EZH2 within the PRC2 complex.



# Quantitative Data Biochemical Potency

The inhibitory activity of **(S)-HH2853** against EZH1 and EZH2 has been quantified through biochemical assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Target Enzyme                              | (S)-HH2853 IC50 (nM) | Tazemetostat IC50 (nM) |
|--------------------------------------------|----------------------|------------------------|
| EZH1                                       | 9.26                 | 58.43                  |
| EZH2 (Wild-Type)                           | 2.21 - 5.36          | Similar to (S)-HH2853  |
| EZH2 (Mutant)                              | 2.21 - 5.36          | Similar to (S)-HH2853  |
| Data from a preclinical study abstract.[9] |                      |                        |

These data indicate that **(S)-HH2853** is a potent inhibitor of both EZH1 and EZH2, with significantly greater potency against EZH1 compared to the EZH2-selective inhibitor tazemetostat.[9]

# Clinical Efficacy (Phase I/II Study in Epithelioid Sarcoma)

Preliminary clinical data for **(S)-HH2853** in patients with epithelioid sarcoma have been reported.



| Metric                                                  | Value |
|---------------------------------------------------------|-------|
| Overall Response Rate (ORR)                             | 28.1% |
| Disease Control Rate (DCR)                              | 78.1% |
| ORR at 400mg BID                                        | 36.4% |
| DCR at 400mg BID                                        | 81.8% |
| Data from a Phase I/II clinical trial (NCT04390737).[4] |       |

# **Experimental Protocols**

Detailed experimental protocols for the preclinical evaluation of **(S)-HH2853** are not extensively available in the public domain. The following sections describe generalized methodologies commonly used in the field for the types of experiments cited in the available literature.

## **Enzymatic Assays**

Objective: To determine the in vitro inhibitory activity of **(S)-HH2853** against EZH1 and EZH2.

#### General Protocol:

- Reagents: Recombinant human PRC2 complexes containing either EZH1 or EZH2, histone
   H3 substrate, S-adenosyl-L-methionine (SAM methyl donor), and a detection reagent.
- Procedure:
  - The enzymatic reaction is typically performed in a multi-well plate format.
  - **(S)-HH2853** is serially diluted and incubated with the PRC2 complex.
  - The reaction is initiated by the addition of the histone H3 substrate and SAM.
  - The reaction is allowed to proceed for a defined period at a controlled temperature.
  - The level of H3K27 methylation is quantified using a suitable detection method, such as radioisotope incorporation, antibody-based detection (e.g., ELISA, AlphaLISA), or mass



spectrometry.

• Data Analysis: The IC50 values are calculated by fitting the dose-response data to a fourparameter logistic equation.

### **Cell Viability Assays**

Objective: To assess the effect of (S)-HH2853 on the proliferation of cancer cell lines.

General Protocol (e.g., MTT or CellTiter-Glo Assay):

- Cell Culture: Cancer cell lines (e.g., those with EZH2 gain-of-function mutations or SWI/SNF alterations) are seeded in 96-well plates and allowed to adhere overnight.
- Treatment: Cells are treated with a range of concentrations of (S)-HH2853 for a specified duration (e.g., 72 hours).
- Viability Assessment:
  - MTT Assay: MTT reagent is added to the wells and incubated. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance is measured to quantify cell viability.
  - CellTiter-Glo Assay: A reagent containing a cell lysis buffer and luciferase/luciferin is added. The luminescence, which is proportional to the amount of ATP present in viable cells, is measured.
- Data Analysis: The percentage of cell viability relative to untreated controls is calculated, and IC50 values are determined.

## In Vivo Tumor Xenograft Models

Objective: To evaluate the anti-tumor efficacy of (S)-HH2853 in a living organism.

General Protocol:

• Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.



- Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments are implanted subcutaneously or orthotopically into the mice.
- Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. **(S)-HH2853** is administered orally at various dose levels and schedules.
- Efficacy Evaluation:
  - Tumor volume is measured regularly using calipers.
  - Animal body weight and general health are monitored.
  - At the end of the study, tumors may be excised and weighed.
- Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

## **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: General workflow for the development of (S)-HH2853.

### Conclusion

**(S)-HH2853** is a promising dual EZH1/EZH2 inhibitor with a clear mechanism of action rooted in the epigenetic regulation of gene expression. Preclinical data demonstrate its potent biochemical and cellular activity, which has translated into encouraging anti-tumor efficacy in early-phase clinical trials, particularly in tumors with alterations in the PRC2 and SWI/SNF



complexes. The dual-inhibition strategy holds the potential for improved and more durable responses compared to selective EZH2 inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of **(S)-HH2853** across a range of malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haihe Biopharma Announces Preliminary Results of the First-in-Human Clinical Study of EZH1/2 Inhibitor HH2853 at AACR Annual Meeting 2023 [haihepharma.com]
- 3. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 6. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- To cite this document: BenchChem. [Dual EZH1/EZH2 Inhibition by (S)-HH2853: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144053#s-hh2853-dual-ezh1-ezh2-inhibition-pathway]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com